(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylcarbamoyl and a fluorine group. The unique structural features of this compound make it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
Boronic acids are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid would participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium would form a new bond with an organic group. In transmetalation, the boronic acid group of this compound would be transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .
Result of Action
Given its potential role in Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , which suggests that the compound might exhibit stability and efficacy under a variety of conditions.
Biochemical Analysis
Biochemical Properties
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, boronic acids are known to form reversible covalent bonds with serine proteases, which are enzymes that play a vital role in various physiological processes . The interaction between this compound and these enzymes can inhibit their activity, thereby affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by this compound can lead to alterations in cell signaling pathways that depend on these enzymes . Additionally, changes in gene expression and cellular metabolism can result from the compound’s interaction with other cellular proteins and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the inhibited enzymes may be involved in transcriptional regulation. Furthermore, the compound can modulate the activity of other proteins by binding to their active sites or allosteric sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of inactive products . This degradation can affect the compound’s efficacy in long-term experiments, necessitating careful consideration of its stability when designing experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For instance, the inhibition of serine proteases can disrupt the normal functioning of metabolic pathways that rely on these enzymes, leading to alterations in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
The synthesis of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluoroaniline and diethylcarbamoyl chloride.
Formation of Intermediate: The 4-bromo-3-fluoroaniline undergoes a reaction with diethylcarbamoyl chloride to form the intermediate 4-(diethylcarbamoyl)-3-fluoroaniline.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl or styrene derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid . While all these compounds share the boronic acid functional group, their unique substituents confer different chemical and biological properties. For example, the presence of the diethylcarbamoyl and fluorine groups in this compound enhances its reactivity and specificity in certain reactions compared to its analogs .
Properties
IUPAC Name |
[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVVMUOQIUNFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660196 | |
Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-14-2 | |
Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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